Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine derivatives, including Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate, involves several methodologies. Common synthetic routes include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods utilize readily available starting materials and often involve the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine scaffold .
Scientific Research Applications
Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it finds applications in the agrochemical industry as a component of pesticides and herbicides .
Mechanism of Action
The mechanism of action of Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or receptors critical to the survival and proliferation of pathogens or cancer cells. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as imidazo[1,2-a]pyridine analogues. While both classes of compounds share a similar core structure, this compound is distinguished by its specific functional groups, which confer unique chemical and biological properties . Similar compounds include imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives, each with their own set of applications and characteristics .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-8-6(12)3-2-4-11(8)5-10-7/h2-5,12H,1H3 |
InChI Key |
SPRQKCQABSPOMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2C=N1)O |
Origin of Product |
United States |
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